3-(2,5-dichlorothiophen-3-yl)propan-1-ol
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Overview
Description
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is an organic compound characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanol group attached at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichlorothiophen-3-yl)propan-1-ol typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanol group. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,5-dichlorothiophene.
Grignard Reaction: The 2,5-dichlorothiophene undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium amide or alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(2,5-dichlorothiophen-3-yl)propanoic acid.
Reduction: 3-(2,5-dichlorothiophen-3-yl)propane.
Substitution: 3-(2,5-diaminothiophen-3-yl)propan-1-ol.
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorothiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of microbial growth . The presence of chlorine atoms and the thiophene ring contribute to its reactivity and biological activity.
Comparison with Similar Compounds
3-(2,5-Dichlorothiophen-2-yl)propan-1-ol: Similar structure but with chlorine atoms at different positions.
3-(2,4-Dichlorothiophen-3-yl)propan-1-ol: Different substitution pattern on the thiophene ring.
3-(2,5-Dibromothiophen-3-yl)propan-1-ol: Bromine atoms instead of chlorine.
Uniqueness: 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5 on the thiophene ring enhances its potential for various applications compared to similar compounds with different substitution patterns.
Properties
CAS No. |
35061-12-2 |
---|---|
Molecular Formula |
C7H8Cl2OS |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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